4-Isobutoxy-3-methoxybenzoic acid
Overview
Description
4-Isobutoxy-3-methoxybenzoic acid (IBMBA) is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of scientific studies1. It is a derivative of benzoic acid and is a structural isomer of 4-methoxy-3-isobutoxybenzoic acid (MIBA)1. The molecular formula of IBMBA is C12H16O42.
Synthesis Analysis
The synthesis of IBMBA is not explicitly mentioned in the retrieved sources. However, it is known that 4-Hydroxyisophthalic acid, which is closely related to IBMBA, can be synthesized from p-methoxybenzoic acid, a structural analog, using the Blanc chloromethylation reaction1. This suggests that similar methods could potentially be used for the synthesis of IBMBA.Molecular Structure Analysis
The molecular structure of IBMBA consists of a benzoic acid core with isobutoxy and methoxy substituents at the 4 and 3 positions, respectively2. The InChI code for IBMBA is InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)
2.
Chemical Reactions Analysis
Specific chemical reactions involving IBMBA are not detailed in the retrieved sources. However, it is known that benzoic acid derivatives can undergo a variety of reactions, including esterification, reduction, and substitution reactions, among others.Physical And Chemical Properties Analysis
IBMBA has a molecular weight of 224.25 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 42. The compound has a rotatable bond count of 52. The exact mass and monoisotopic mass of IBMBA are 224.10485899 g/mol2. The topological polar surface area of IBMBA is 55.8 Ų2.Scientific Research Applications
Synthesis and Chemical Transformation
4-Hydroxyisophthalic acid, closely related to 4-isobutoxy-3-methoxybenzoic acid, can be synthesized from p-methoxybenzoic acid, a structural analog, using the Blanc chloromethylation reaction. This synthesis involves the transformation of p-methoxybenzoic acid into various benzoic acid derivatives, demonstrating the potential for chemical modification and application in synthetic chemistry (He Deyun, 2011).
Encapsulation and Controlled Release
The encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide (LDH) nanohybrids has been explored for controlled release applications. This research indicates the potential for 4-isobutoxy-3-methoxybenzoic acid in encapsulation and controlled release technologies, particularly in food and pharmaceutical industries (Mi-Mi Hong, Jae-Min Oh, J. Choy, 2008).
Biological Applications
A new isoprenyl phenyl ether compound, including 4-hydroxy-3-methoxybenzoic acid, has been isolated from a mangrove fungus. This compound exhibited notable antibacterial and antifungal activities, suggesting similar biological application possibilities for 4-isobutoxy-3-methoxybenzoic acid (C. Shao et al., 2007).
Biochemical and Enzymatic Studies
Studies have shown that compounds like 4-hydroxy-3-methoxybenzoic acid can inhibit enzymes like mushroom tyrosinase. This implies that 4-isobutoxy-3-methoxybenzoic acid could be used in biochemical research, particularly in studying enzyme inhibition (S. Gong, 2013).
Safety And Hazards
Specific safety and hazard information for IBMBA is not available in the retrieved sources. However, as with all chemicals, appropriate safety precautions should be taken when handling IBMBA to avoid exposure and potential harm.
Future Directions
The future directions for IBMBA are not explicitly mentioned in the retrieved sources. However, given its structural properties and the known applications of similar compounds, potential areas of interest could include its use as a reagent in organic synthesis, its role in the study of biochemical and physiological processes, and its potential applications in the food and pharmaceutical industries1.
properties
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHFJHQPZDLFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361681 | |
Record name | 4-isobutoxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3-methoxybenzoic acid | |
CAS RN |
3535-35-1 | |
Record name | 4-isobutoxy-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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